![molecular formula C14H27N3O3S B14143344 1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea CAS No. 368889-17-2](/img/structure/B14143344.png)
1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methylbutoxy group, and a prop-2-enylthiourea moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-hydroxy-5-(3-methylbutoxy)pentanoic acid, which is then converted into its corresponding acyl chloride. This acyl chloride is reacted with prop-2-enylthiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thiourea moiety can produce various amine derivatives.
Applications De Recherche Scientifique
1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]-N-phenylhydrazinecarbothioamide
- 4-Hydroxy-5-(3-methylbutoxy)pentanehydrazide ethanedioate (1:1)
Uniqueness
1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
368889-17-2 |
|---|---|
Formule moléculaire |
C14H27N3O3S |
Poids moléculaire |
317.45 g/mol |
Nom IUPAC |
1-[[4-hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H27N3O3S/c1-4-8-15-14(21)17-16-13(19)6-5-12(18)10-20-9-7-11(2)3/h4,11-12,18H,1,5-10H2,2-3H3,(H,16,19)(H2,15,17,21) |
Clé InChI |
MUPVCBKTFYSANG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCC(CCC(=O)NNC(=S)NCC=C)O |
Solubilité |
45 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


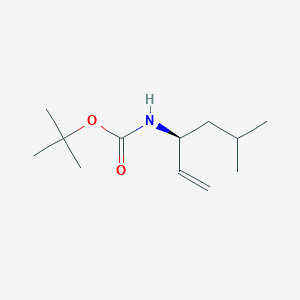
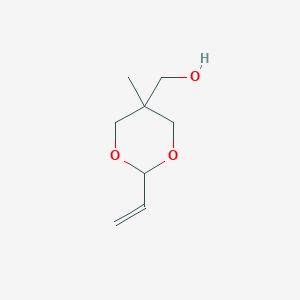



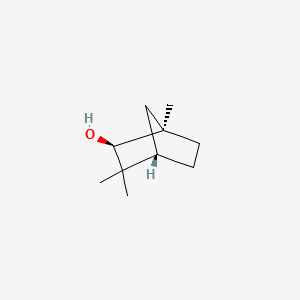
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
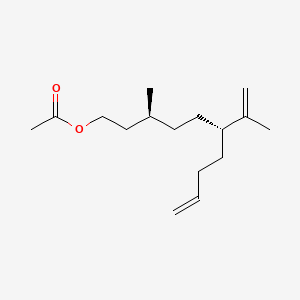

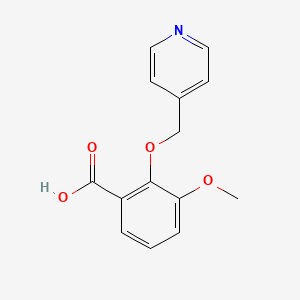
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
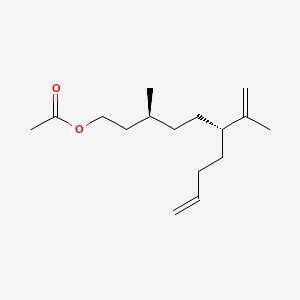
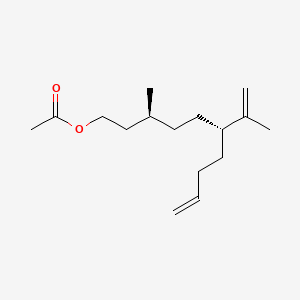
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)
